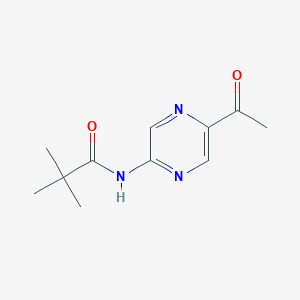

N-(5-乙酰基吡嗪-2-基)-2,2-二甲基丙酰胺

描述

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, also known as ADMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMP has been extensively studied for its unique properties and potential benefits in different areas such as pharmaceuticals, materials science, and agriculture.

科学研究应用

阿扎-维蒂希反应及其合成应用

N-(5-乙酰基吡嗪-2-基)-2,2-二甲基丙酰胺及其相关化合物因其在合成化学中的潜力而受到探索。例如,N-膦酰基烷基膦腈与羰基化合物和苯异氰酸酯的阿扎-维蒂希反应已被研究,导致取代吡嗪和吡嗪膦酸酯的合成。这些化合物在为各种化学实体开发新的合成路线方面具有广泛的意义 (Palacios 等,2003).

抗真菌和抗肿瘤特性

研究发现,衍生自乙酰基吡嗪的化合物,包括 N-(5-乙酰基吡嗪-2-基)-2,2-二甲基丙酰胺,具有显着的抗真菌和抗肿瘤作用。这些作用是由细胞铁螯合介导的,表明了一种独特的可以用于治疗应用的作用机制。此类研究突出了该化合物在治疗疾病和在药物化学中的作用 (Opletalová 等,2008).

杀菌和杀虫活性

N-乙酰基吡唑啉衍生物的引入,包括与 N-(5-乙酰基吡嗪-2-基)-2,2-二甲基丙酰胺相关的结构,因其杀菌和杀虫活性而受到研究。此类衍生物已显示出对各种害虫和真菌的功效,表明它们在农业化学中开发新的病虫害防治剂的潜力 (Zhao 等,2008).

结构和超分子研究

通过硫代半碳肼的氧化环化制备的包括吡嗪衍生物在内的三唑衍生物的结构研究,有助于理解分子和超分子排列。这些研究提供了对这些化合物在材料科学和分子工程中的化学行为和潜在应用的见解 (Artime 等,2018).

抗结核活性

衍生自(三氟甲基)吡唑的吡唑的官能化,它与 N-(5-乙酰基吡嗪-2-基)-2,2-二甲基丙酰胺共享一个结构基序,已对其抗结核活性进行了研究。此类研究强调了该化合物在开发新的结核病治疗方法中的相关性,展示了其在药物发现中的多功能应用 (Bazhin 等,2017).

作用机制

Target of Action

The primary target of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide is Poly (ADP-ribose) polymerase 7 (PARP7) . PARP7 is a member of the PARP family involved in DNA repair and genomic stability .

Mode of Action

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide acts as an inhibitor of PARP7 . By inhibiting PARP7, it interferes with the enzyme’s ability to repair damaged DNA within cells . This leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Biochemical Pathways

The inhibition of PARP7 by N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide affects several biochemical pathways. These include the DNA repair pathway and the programmed cell death pathway . By disrupting these pathways, the compound can induce cell death in cancer cells .

Result of Action

The result of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide’s action is the induction of cell death in cancer cells . By inhibiting PARP7 and disrupting DNA repair, the compound causes an accumulation of DNA damage that the cancer cells cannot repair. This leads to cell death, reducing the number of cancer cells and potentially shrinking tumors .

属性

IUPAC Name |

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-7(15)8-5-13-9(6-12-8)14-10(16)11(2,3)4/h5-6H,1-4H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQJLVOATZBNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2523646.png)

![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523654.png)

![2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2523657.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2523660.png)

![1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2523663.png)

![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523669.png)